5-hydroxyimidazole-4-carboxamide is a hydroxyimidazole that is 5-hydroxyimidazole in which the hydrogen at position 4 is replaced by an aminocarbonyl group. It has a role as an antineoplastic agent. It is a monocarboxylic acid amide and a hydroxyimidazole.
Physical and Chemical Properties Analysis
Hydrate Formation: The compound readily forms a 3/4 hydrate. []
Stability: Formulations containing 5-hydroxy-1H-imidazole-4-carboxamide are prone to discoloration upon storage. Utilizing specific packaging with environmental regulators, like desiccants and reducing agents, can improve storage stability by controlling moisture and oxidation. [, ]
Applications
Pharmaceutical Formulations
Tablets: 5-Hydroxy-1H-imidazole-4-carboxamide is incorporated into tablet formulations to facilitate oral administration. [, ]
Excipients: Silicon dioxide is a crucial excipient, improving the tablet's properties. [, ]
Content: Varying silicon dioxide concentrations (0.1% to 20% by weight) impact the tablet's characteristics. []
Additional Additives: Other additives, such as disintegrants (e.g., carmellose calcium, croscarmellose sodium), are included to enhance tablet disintegration and drug release. []
7.2 Derivatives as Potential Drug Candidates [, ]
While the provided information excludes drug-specific details, the research highlights the synthesis and investigation of 2-substituted-5-hydroxy-1H-imidazole-4-carboxamide derivatives. [, ] These derivatives suggest exploration for potential therapeutic applications.
Related Compounds
5-Hydroxy-1H-imidazole-4-carboxamide·3/4hydrate
Compound Description: This compound is a specific hydrate form of 5-hydroxy-1H-imidazole-4-carboxamide containing three quarters of a water molecule per molecule of the parent compound. A method for its production is described involving the reaction of an acid salt of 5-hydroxy-1H-imidazole-4-carboxamide or a hydrate thereof with a base (phosphates or amino acids) in an acidic solvent. []
5-Hydroxy-1H-imidazole-4-carboxamide Sulphate
Compound Description: This compound is the sulfate salt of 5-hydroxy-1H-imidazole-4-carboxamide. The research highlights the existence of different crystalline forms (α-form, β-form, and γ-form) of this salt. These forms exhibit valuable biological activities and possess advantageous properties like reduced blue staining, high purity, low water absorption, and excellent storage stability. []
Compound Description: This description refers to a broader class of compounds where the 2-position of 5-hydroxy-1H-imidazole-4-carboxamide is modified with various substituents. The specific substituents and their effects are not detailed in the provided abstracts. []
4-carbamoylimidazolium 5-olate 4-carbamoylimidazolium 5-olate, sodium salt 5-hydroxyimidazole 4-carboxamide SM 108 SM-108
Canonical SMILES
C1=NC(=C(N1)C(=O)N)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective peripheral D1 receptor agonist. Promotes sodium excretion in the proximal tubule. Vasodilatory, diuretic and antihypertensive effects in vivo. Fenoldopam is an agonist of dopamine D1A (D1R) and D1B (D5R) receptors (Kds = 17 and 11 nM, respectively). Fenoldopam is used to study the roles of these receptors, in cells and in vivo, and to alter hemodynamic properties, including hypertension, in animals. Fenoldopam is a benzazepine derivative with vasodilatory and antihypertensive properties. Fenoldopam, a dopamine (DA) receptor agonist, binds specifically to peripheral DA1 receptors and to alpha-2 adrenoceptors with moderate affinity. However, this agent exhibits no significant affinity to DA2, other alpha adrenergic, beta adrenergic, muscarinic, or serotonergic receptors. Receptor binding modulates the transmembrane flux of ions, thereby stimulating adenylate cyclase activity, as well as the release of prolactin. This results in vasodilatation, increased renal blood flow thereby enhancing natriuresis and diuresis leading to a lowering in diastolic blood pressure. Fenoldopam, also known as SK and F 82526J or corlopam, belongs to the class of organic compounds known as benzazepines. These are organic compounds containing a benzene ring fused to an azepine ring (unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom). Fenoldopam is a drug which is used for the in-hospital, short-term (up to 48 hours) management of severe hypertension when rapid, but quickly reversible, emergency reduction of blood pressure is clinically indicated, including malignant hypertension with deteriorating end-organ function. Fenoldopam is considered to be a practically insoluble (in water) and relatively neutral molecule. Fenoldopam has been detected in multiple biofluids, such as urine and blood. Within the cell, fenoldopam is primarily located in the membrane (predicted from logP). Fenoldopam is a benzazepine. It has a role as a dopaminergic antagonist, a vasodilator agent, an alpha-adrenergic agonist, a dopamine agonist and an antihypertensive agent.
Fenoterol is a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells. Fenoterol is a member of the class resorcinols that is 5-(1-hydroxyethyl)benzene-1,3-diol in which one of the methyl hydrogens is replaced by a 1-(4-hydroxyphenyl)propan-2-amino group. A beta2-adrenergic agonist, it is used (as the hydrobromide salt) as a bronchodilator in the management of reversible airway obstruction. It has a role as a bronchodilator agent, a sympathomimetic agent, a beta-adrenergic agonist and a tocolytic agent. It is a secondary amino compound, a secondary alcohol and a member of resorcinols. Fenoterol, also known as berotec or partusisten, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. Fenoterol is considered to be a practically insoluble (in water) and relatively neutral molecule. Fenoterol has been detected in multiple biofluids, such as urine and blood. Within the cell, fenoterol is primarily located in the membrane (predicted from logP).
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID). It inhibits spontaneous and estradiol-stimulated prostaglandin F2α (PGF2α;) release by 84% in isolated rat uterine horns when used at a concentration of 33 μM. Fenoprofen (10 mg/kg, i.p.) reduces serum PGF2α levels in rats. It reduces acetic acid-induced writhing and stretching as well as formalin-induced licking behaviors, indicating analgesic activity, however, it also induces formation of gastric lesions in mice, a common adverse effect associated with NSAID administration. Fenoprofen Calcium is the calcium salt form of fenoprofen, a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activate both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production. Fenoprofen calcium is the dihydrate form of the calcium salt of fenoprofen. A non-steroidal anti-inflammatory drug, it is used for the management of mild to moderate pain and for the relief of pain and inflammation associated with disorders such as arthritis. It is pharmacologically similar to aspirin, but causes less gastrointestinal bleeding. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 2 inhibitor, a cyclooxygenase 1 inhibitor, an antipyretic and a non-narcotic analgesic. It contains a fenoprofen calcium (anhydrous). A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.
Fenoprofen is a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activates both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production. Fenoprofen is a nonsteroidal antiinflammatory drug (NSAID) used in the treatment of acute pain and chronic arthritis. Fenoprofen has been linked to a low rate of serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury. Fenoprofen Calcium is the calcium salt form of fenoprofen, a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activate both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.
Potent and selective PPAR-α agonist (EC50 values are 18 and 30 μM at mouse and human receptors, respectively). Affinity is 10-fold less at PPAR-γ (EC50 values are 250 and 300 μM at mouse and human receptors, respectively). Hypolipidemic agent. Fenofibrate is an agonist of peroxisome proliferator-activated receptor α (PPARα) with EC50 values of 18 and 30 μM for mouse and human receptors, respectively, in a transactivation assay. It is selective for PPARα over PPARγ (EC50s = 300 and 200 μM for mouse and human receptors, respectively) and lacks activity at mouse and human PPARδ at a concentration of 100 μM. In vivo, fenofibrate (50-100 mg/kg) reduces plasma levels of triglycerides, C-reactive protein, and malondialdehyde (MDA) in mice with fructose-induced hypertriglycemia in a dose-dependent manner. It decreases glomerular and tubular atrophy and necrosis induced by cisplatin in rat kidney when administered at a dose of 100 mg/kg. Fenofibrate also reduces the number of pulmonary lesions induced by 4-nitroquinoline 1-oxide (4-NQO) in lung in Tsumura Suzuki obese diabetic (TSOD) mice. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Fenofibrate is a third-generation fibric acid derivative which is widely employed for the treatment of atherogenic dyslipidemia, hypertriglyceridemia, mixed dyslipidemia and hypercholesterolemia. Fenofibrate is a synthetic phenoxy-isobutyric acid derivate and prodrug with antihyperlipidemic activity. Fenofibrate is hydrolyzed in vivo to its active metabolite fenofibric acid that binds to and activates peroxisome proliferator activated receptor alpha (PPARalpha), resulting in the activation of lipoprotein lipase and reduction of the production of apoprotein C-III, an inhibitor of lipoprotein lipase activity. Increased lipolysis and a fall in plasma triglycerides, in turn, leads to the modification of the small, dense low density lipoporotein (LDL) particles into larger particles that are catabolized more rapidly due to a greater affinity for cholesterol receptors. In addition, activation of PPARalpha also increases the synthesis of apoproteins A-I, A-II, and high density lipoprotein (HDL)-cholesterol. Overall, fenofibrate reduces total cholesterol, LDL cholesterol, apolipoprotein B, total triglycerides and triglyceride rich lipoprotein (VLDL) while increasing HDL cholesterol. Fenofibrate is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. Fenofibrate therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury, which can be severe and prolonged and lead to significant hepatic fibrosis. Fenofibrate, also known as lipidil or procetofen, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. Fenofibrate is a drug which is used for use as adjunctive therapy to diet to reduce elevated ldl-c, total-c, triglycerides and apo b, and to increase hdl-c in adult patients with primary hypercholesterolemia or mixed dyslipidemia (fredrickson types iia and iib). Fenofibrate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Fenofibrate has been detected in multiple biofluids, such as urine and blood. Within the cell, fenofibrate is primarily located in the cytoplasm and membrane (predicted from logP). Fenofibrate can be biosynthesized from benzophenone. Fenofibrate is a potentially toxic compound.
Fenoterol hydrochloride is a β2 adrenoreceptor agonist designed to open up the airways to the lungs. It is classed as sympathomimetic β2 agonist and asthma medication.
Fenoterol is an analytical reference standard categorized as a β2-adrenergic receptor agonist. β2-adrenergic receptor agonists, including fenoterol, have been used as performance-enhancing drugs in sports doping and are banned by the World Anti-Doping Agency (WADA). This product is intended for research and forensic applications. Fenoterol hydrobromide is the hydrobromide salt of fenoterol. A beta2-adrenergic agonist, it is used as a bronchodilator in the management of reversible airway obstruction. It has a role as a bronchodilator agent, a beta-adrenergic agonist and a sympathomimetic agent. It contains a fenoterol. Fenoterol BromideThe hydrobromide salt of fenoterol, a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells. A synthetic adrenergic beta-2 agonist that is used as a bronchodilator and tocolytic.